1-Boc-4-bromopyrazole

Catalog No.
S984955
CAS No.
1150271-23-0
M.F
C8H11BrN2O2
M. Wt
247.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Boc-4-bromopyrazole

CAS Number

1150271-23-0

Product Name

1-Boc-4-bromopyrazole

IUPAC Name

tert-butyl 4-bromopyrazole-1-carboxylate

Molecular Formula

C8H11BrN2O2

Molecular Weight

247.09 g/mol

InChI

InChI=1S/C8H11BrN2O2/c1-8(2,3)13-7(12)11-5-6(9)4-10-11/h4-5H,1-3H3

InChI Key

IQEFCRDQVLIADR-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1C=C(C=N1)Br

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C=N1)Br

The exact mass of the compound 1-Boc-4-bromopyrazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Boc-4-bromopyrazole (CAS 1150271-23-0) is a highly standardized, N-protected heterocyclic building block extensively procured for transition-metal-catalyzed cross-coupling reactions. Featuring a bromine atom at the electronically distinct C4 position and a tert-butyloxycarbonyl (Boc) protecting group at N1, this compound serves as a critical precursor for synthesizing functionalized pyrazoles. In industrial and pharmaceutical procurement, it is primarily valued for its ability to undergo high-yield Suzuki-Miyaura couplings without the catalyst-poisoning side reactions associated with unprotected pyrazoles, making it a foundational intermediate for blockbuster APIs such as the JAK inhibitor Ruxolitinib [1].

Attempting to substitute 1-Boc-4-bromopyrazole with cheaper, unprotected 4-bromopyrazole frequently results in catastrophic process failures, as the free N-H moiety coordinates with palladium catalysts, leading to rapid catalyst deactivation and poor coupling yields [1]. While alternative protecting groups like tetrahydropyranyl (THP) or p-methoxybenzyl (PMB) can prevent catalyst poisoning, they introduce severe downstream processing bottlenecks. THP introduces a chiral center that complicates NMR and HPLC analytical tracking by generating diastereomeric mixtures, whereas PMB requires harsh oxidative cleavage that can degrade sensitive functional groups on the mature API [2]. Consequently, substituting the Boc-protected variant compromises both reaction efficiency and late-stage deprotection orthogonality [3].

Prevention of Palladium Catalyst Poisoning in Cross-Coupling

In palladium-catalyzed cross-coupling reactions, the presence of a free pyrazole N-H group leads to the formation of inactive palladium complexes, severely depressing yields. Studies demonstrate that utilizing an N-protected variant like 1-Boc-4-bromopyrazole restores catalytic turnover, enabling cross-coupling yields exceeding 80%, whereas unprotected 4-bromopyrazole often yields less than 20% or completely stalls the reaction due to catalyst coordination [1].

Evidence DimensionCross-Coupling Reaction Yield
Target Compound Data>80% yield (typical for N-protected pyrazoles)
Comparator Or BaselineUnprotected 4-bromopyrazole (<20% yield or reaction failure)
Quantified DifferenceGreater than 4-fold increase in yield
ConditionsPalladium-catalyzed Suzuki-Miyaura cross-coupling

Ensures high catalytic turnover and viable process economics by preventing the deactivation of expensive palladium catalysts.

Elimination of Chiral Complexity in Analytical Tracking

Unlike the commonly used THP protecting group, which introduces a stereogenic center at the acetal carbon, the Boc group is entirely achiral. When a target molecule already possesses a chiral center, THP protection generates a mixture of diastereomers, splitting NMR signals and complicating HPLC chromatograms. 1-Boc-4-bromopyrazole completely avoids this issue, providing a single, clean analytical profile that drastically simplifies process monitoring and quality control during scale-up [1].

Evidence DimensionNumber of Diastereomers Generated
Target Compound Data1 (No additional stereocenters introduced)
Comparator Or Baseline1-THP-4-bromopyrazole (Generates diastereomeric mixtures if substrate is chiral)
Quantified DifferenceComplete elimination of protecting-group-induced chirality
ConditionsNMR/HPLC analysis during multi-step asymmetric synthesis

Simplifies regulatory compliance and QA/QC workflows by avoiding artificial diastereomeric mixtures during intermediate tracking.

Orthogonal and Mild Late-Stage Deprotection

The Boc group on 1-Boc-4-bromopyrazole is specifically selected for its highly predictable, mild cleavage under acidic conditions (e.g., TFA/DCM or HCl/dioxane at room temperature). In contrast, alternative robust protecting groups like PMB require harsh oxidative conditions that can degrade electron-rich aromatic rings or sensitive heteroatoms in the final API. This allows 1-Boc-4-bromopyrazole to be utilized in complex, multi-functional molecules where oxidative deprotection would result in significant yield loss [1].

Evidence DimensionDeprotection Conditions
Target Compound DataMild acidic (TFA or HCl at room temperature)
Comparator Or Baseline1-PMB-4-bromopyrazole (Requires harsh oxidative cleavage via DDQ/CAN)
Quantified DifferenceAvoidance of oxidative degradation pathways
ConditionsLate-stage protecting group removal in complex API synthesis

Maximizes final-step API yields by allowing deprotection without exposing sensitive functional groups to strong oxidants.

Direct Precursor Suitability for Blockbuster Kinase Inhibitors

1-Boc-4-bromopyrazole is the established, direct precursor for synthesizing 1-Boc-pyrazole-4-boronic acid pinacol ester, a critical intermediate in the commercial synthesis of the JAK1/2 inhibitor Ruxolitinib. The Boc group is specifically retained through the Suzuki coupling with the chlorinated pyrimidine fragment, and is only cleaved in the final acidic step to yield the active pharmaceutical ingredient. Substituting with a different protecting group would require a complete redesign and revalidation of the established synthetic route [1].

Evidence DimensionCompatibility with Established API Routes
Target Compound DataDirectly compatible with Ruxolitinib commercial synthesis
Comparator Or BaselineAlternative protected pyrazoles (Require route redesign and regulatory revalidation)
Quantified DifferenceEliminates the need for synthetic route re-optimization
ConditionsCommercial synthesis of Ruxolitinib and related JAK inhibitors

Provides a drop-in, regulatory-aligned raw material for the manufacturing of high-value kinase inhibitor APIs.

Commercial Synthesis of JAK Inhibitors

Where this compound is the right choice for generating 1-Boc-pyrazole-4-boronic acid pinacol ester, the exact intermediate required for the late-stage assembly of Ruxolitinib and related kinase inhibitors [1].

High-Throughput Medicinal Chemistry Libraries

Where this compound is the right choice for parallel Suzuki-Miyaura cross-coupling, as the Boc group prevents palladium poisoning and ensures consistent, high yields across diverse aryl halide partners [2].

Multi-Step Asymmetric Synthesis

Where this compound is the right choice over THP-protected analogs to prevent the formation of complex diastereomeric mixtures, thereby streamlining HPLC purification and NMR characterization [3].

XLogP3

2.2

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Irritant

Wikipedia

Tert-Butyl 4-bromo-1H-pyrazole-1-carboxylate

Dates

Last modified: 08-16-2023

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